molecular formula C15H16N2O2 B3168067 N-(5-Amino-2-methylphenyl)-4-methoxybenzamide CAS No. 926237-01-6

N-(5-Amino-2-methylphenyl)-4-methoxybenzamide

Cat. No.: B3168067
CAS No.: 926237-01-6
M. Wt: 256.3 g/mol
InChI Key: IYTSRPMAJZDVIY-UHFFFAOYSA-N
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Description

“N-(5-Amino-2-methylphenyl)-4-methoxybenzamide” is a chemical compound. It is a solid at room temperature . The IUPAC name for this compound is 4-methyl-N~3~- [4- (3-pyridinyl)-2-pyrimidinyl]-1,3-benzenediamine .


Synthesis Analysis

The synthesis of “this compound” involves reducing N-(5-nitro-2-methylphenyl)-4-(3-pyridyl)-2-pyrimidinamine in an ester solvent under the action of a reducing reagent selected from Pd-C/ammonium formate, Pd-C/formic acid, and Pd-C/ammonium formate/formic acid .


Molecular Structure Analysis

The title compound, C16H15N5, crystallizes with two independent molecules (A and B) in the asymmetric unit. The dihedral angles of the pyrimidine ring with the benzene and pyridyl rings are 22.3 (1) and 53.2 (9)°, respectively, in molecule A, and 6.8 (1) and 11.6 (9)° in molecule B .


Physical and Chemical Properties Analysis

The compound has a molecular weight of 277.33 . It is a solid at room temperature . Unfortunately, other physical and chemical properties like melting point, boiling point, density, etc., are not available in the retrieved resources.

Scientific Research Applications

Pharmacokinetics and Toxicology of Novel Psychoactive Substances

Research on new psychoactive substances (NPS), including compounds with structures and effects similar to N-(5-Amino-2-methylphenyl)-4-methoxybenzamide, has gained attention due to their emerging presence in the drug market and potential health risks. Studies have aimed to understand the pharmacokinetics (how the body affects a drug) and pharmacodynamics (how a drug affects the body) of these substances. The focus has been on their toxicological profiles, with efforts to characterize their safety, metabolism, and physiological impacts. This area of research is crucial for identifying the risks associated with NPS use and guiding the development of treatment strategies for adverse effects (Nugteren-van Lonkhuyzen et al., 2015).

Antioxidant Activity Analysis

The determination of antioxidant activity is vital in various fields, including food science, pharmacology, and cosmetic development. Methods used to analyze antioxidant activity could potentially apply to studying the antioxidative properties of this compound. These methodologies, such as the Oxygen Radical Absorbance Capacity (ORAC) and Ferric Reducing Antioxidant Power (FRAP) tests, are essential for assessing the compound's capability to scavenge free radicals and contribute to oxidative stress mitigation. Understanding the antioxidant activity of compounds can lead to the development of products that offer protective health benefits (Munteanu & Apetrei, 2021).

Environmental Impact of Chemical Compounds

The occurrence, fate, and behavior of chemical compounds, including pharmaceuticals and pesticides in aquatic environments, have been the subject of extensive research. This line of investigation includes studying the environmental impact of various benzamide derivatives, which can be related to understanding the environmental footprint of this compound. These studies aim to elucidate how such compounds degrade, their persistence in ecosystems, and their potential effects on wildlife and human health. Addressing these questions is critical for developing environmentally sustainable practices and mitigating the adverse effects of chemical pollutants (Haman et al., 2015).

Safety and Hazards

The compound has been assigned the GHS07 pictogram, with the signal word “Warning”. Hazard statements include H302, H315, H319, H332, H335, and precautionary statements include P261, P271, P280, P302, P304, P305, P313, P332, P337, P338, P340, P351, P352 .

Properties

IUPAC Name

N-(5-amino-2-methylphenyl)-4-methoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N2O2/c1-10-3-6-12(16)9-14(10)17-15(18)11-4-7-13(19-2)8-5-11/h3-9H,16H2,1-2H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IYTSRPMAJZDVIY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)N)NC(=O)C2=CC=C(C=C2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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